molecular formula C13H12N2O5 B1471585 Methyl {[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]carbamoyl}formate CAS No. 1622069-62-8

Methyl {[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]carbamoyl}formate

Cat. No. B1471585
CAS RN: 1622069-62-8
M. Wt: 276.24 g/mol
InChI Key: HOGJRRCBRMXDGA-UHFFFAOYSA-N
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Description

Methyl {[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]carbamoyl}formate, also known as MOCF, is a chemical compound that has been studied for its potential use in scientific research. MOCF is a synthetic derivative of the natural product harmine, which has been found to have various biological activities. In

Scientific Research Applications

Synthesis Techniques and Reactivity

  • A series of bis(carbamates) synthesized through 1,3-dipolar cycloaddition reactions demonstrated in vivo activity against lymphocytic leukemia, highlighting potential therapeutic applications (Anderson et al., 1988).
  • The synthesis of 2,4-dichloro-5-methoxy-pyrimidine showcases the utility of methyl formate and related compounds in the production of new intermediate compounds of pyrimidine, indicating their importance in medicinal chemistry and drug design (Liu Guo-ji, 2009).

Chemical Structure and Interactions

  • The microwave spectrum analysis of methyl formate and its isotopic species provided detailed structural parameters, contributing to our understanding of molecular geometry and potential applications in material science (Curl, 1959).

Chemical Transformations and Applications

  • Research on the triphenylphosphine-mediated synthesis of E/Z isomers of specific methyl carbamoylformyl compounds highlights innovative approaches to creating structurally complex molecules with potential applications in organic synthesis and drug development (Yavari & Feiz-Javadian, 2006).

Environmental and Catalytic Applications

Photo-Oxidation Processes

  • The photo-oxidation of methanol on TiO2(110) leading to methyl formate production illustrates the compound's role in photocatalytic processes, which could be leveraged for environmental remediation and sustainable chemical synthesis (Phillips et al., 2013).

Catalytic Oxidation

  • The vapor-phase oxidation of methanol to methyl formate, rather than formaldehyde, over specific catalysts suggests applications in industrial chemistry for producing formates efficiently, which could have implications for sustainable industrial processes (Ai, 1982).

properties

IUPAC Name

methyl 2-[[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-18-9-5-3-4-8(6-9)10-7-11(20-15-10)14-12(16)13(17)19-2/h3-7H,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGJRRCBRMXDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=C2)NC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101138718
Record name Acetic acid, 2-[[3-(3-methoxyphenyl)-5-isoxazolyl]amino]-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1622069-62-8
Record name Acetic acid, 2-[[3-(3-methoxyphenyl)-5-isoxazolyl]amino]-2-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1622069-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[[3-(3-methoxyphenyl)-5-isoxazolyl]amino]-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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